molecular formula C12H12O2S2 B14578110 Cyclopentanone, 2,2'-(1,3-dithietane-2,4-diylidene)bis- CAS No. 61656-35-7

Cyclopentanone, 2,2'-(1,3-dithietane-2,4-diylidene)bis-

Cat. No.: B14578110
CAS No.: 61656-35-7
M. Wt: 252.4 g/mol
InChI Key: HYTWMSXLHOKGHA-UHFFFAOYSA-N
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Description

Cyclopentanone, 2,2’-(1,3-dithietane-2,4-diylidene)bis- is a unique organic compound characterized by the presence of a cyclopentanone ring and a dithietane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanone, 2,2’-(1,3-dithietane-2,4-diylidene)bis- typically involves the reaction of cyclopentanone with a dithietane derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2,2’-(1,3-dithietane-2,4-diylidene)bis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted cyclopentanone derivatives .

Scientific Research Applications

Cyclopentanone, 2,2’-(1,3-dithietane-2,4-diylidene)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclopentanone, 2,2’-(1,3-dithietane-2,4-diylidene)bis- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanone, 2,2’-(1,3-dithietane-2,4-diylidene)bis- is unique due to the presence of the dithietane ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications .

Properties

CAS No.

61656-35-7

Molecular Formula

C12H12O2S2

Molecular Weight

252.4 g/mol

IUPAC Name

2-[4-(2-oxocyclopentylidene)-1,3-dithietan-2-ylidene]cyclopentan-1-one

InChI

InChI=1S/C12H12O2S2/c13-9-5-1-3-7(9)11-15-12(16-11)8-4-2-6-10(8)14/h1-6H2

InChI Key

HYTWMSXLHOKGHA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2SC(=C3CCCC3=O)S2)C(=O)C1

Origin of Product

United States

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